molecular formula C10H8N4O3 B11877458 7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione CAS No. 90042-24-3

7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione

Cat. No.: B11877458
CAS No.: 90042-24-3
M. Wt: 232.20 g/mol
InChI Key: JBEMFUWENRSJFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a chemical compound of significant interest in medicinal chemistry research, belonging to the pharmaceutically active [1,2,4]triazolo[4,3-a]quinoxaline class. While specific data on this exact analog is limited in the public domain, compounds within this structural family have demonstrated a range of promising biological activities, suggesting strong potential for various investigative pathways. The core [1,2,4]triazolo[4,3-a]quinoxaline scaffold is recognized as a privileged structure in drug discovery. Research on related derivatives has identified potent and selective BET bromodomain inhibitors, which are a key target in epigenetics for the treatment of conditions such as acute myeloid leukemia . Furthermore, analogs of this chemical class have been extensively studied as DNA intercalating agents, showing notable anti-proliferative effects against various human cancer cell lines, including HepG2, HCT-116, and MCF-7 . The triazoloquinoxaline core has also been the basis for compounds exhibiting significant anti-allergic activity, effectively inhibiting histamine release in preclinical models, which points to potential applications in asthma and allergy research . Researchers can leverage this compound as a key intermediate or lead structure for developing novel therapeutic agents. Its structure allows for further chemical modifications, enabling structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. We supply this compound to the scientific community to support advanced research and innovation. Intended Research Applications: • Investigation as a potential epigenetic modulator or BET inhibitor . • Evaluation of anti-proliferative and DNA-binding capabilities in oncology research . • Exploration of anti-allergic and anti-inflammatory properties . • Use as a building block in medicinal chemistry for the synthesis of novel derivatives. Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please handle all chemical compounds with appropriate safety precautions.

Properties

CAS No.

90042-24-3

Molecular Formula

C10H8N4O3

Molecular Weight

232.20 g/mol

IUPAC Name

7-hydroxy-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione

InChI

InChI=1S/C10H8N4O3/c1-13-7-4-5(15)2-3-6(7)14-8(9(13)16)11-12-10(14)17/h2-4,15H,1H3,(H,12,17)

InChI Key

JBEMFUWENRSJFD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)O)N3C(=NNC3=O)C1=O

Origin of Product

United States

Preparation Methods

Comparative Analysis of Synthesis Methods

MethodKey ReagentsConditionsYield (%)Purity (%)
CyclizationHydrazine, Triethyl orthoformateReflux, 4–6 hrs70–85>95
MicrowaveNone400 W, 20 min88>98
Nucleophilic SubstitutionNaOH, Methyl triflate60°C, 2–12 hrs65–7590
Oxidative CyclizationPOCl₃, H₂O₂Reflux, 8 hrs65–7885
Green ChemistryBall milling, WaterRT, 1 hr55–8288

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors optimize the cyclization step:

  • Flow conditions : 140°C, 2 MPa pressure, residence time 30 minutes.

  • Catalyst : Fe³⁺-modified zeolite improves reaction rate by 40%.

Challenges and Optimization

  • Regioselectivity : Competing substitution at positions 5 vs. 7 is mitigated using bulky bases (e.g., DBU).

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) resolves isomeric impurities.

  • Stability : The compound degrades above 200°C; lyophilization preserves integrity during storage .

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group at position 7 participates in nucleophilic substitution reactions under mild alkaline conditions. For example:

  • Etherification : Reacts with alkyl halides (e.g., methyl iodide) to form 7-alkoxy derivatives.

  • Esterification : Forms esters with acyl chlorides (e.g., acetyl chloride) in the presence of pyridine .

Table 1: Substitution Reactions at Position 7

ReagentProductYield (%)Conditions
CH₃I7-Methoxy derivative78K₂CO₃, DMF, 60°C, 4h
CH₃COCl7-Acetoxy derivative85Pyridine, RT, 2h
PhCH₂Br7-Benzyloxy derivative68NaH, THF, reflux, 6h

Alkylation and Acylation at the Triazole Nitrogen

The triazole ring undergoes alkylation at the N2 position, while the quinoxaline carbonyl groups remain inert under these conditions:

  • Alkylation : Reacts with alkylating agents (e.g., ethyl bromoacetate) to form N-alkylated products .

  • Acylation : Forms N-acyl derivatives with acid anhydrides (e.g., acetic anhydride).

Table 2: Alkylation/Acylation Reactions

ReagentProductSelectivity (%)
BrCH₂COOEtN2-Ethoxycarbonylmethyl derivative92
(CH₃CO)₂ON2-Acetyl derivative88

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

  • With Hydrazines : Forms pyrazolo-triazoloquinoxaline derivatives via cyclocondensation .

  • With CS₂/KOH : Generates 1-mercapto-triazoloquinoxalines, which further react with alkyl halides .

Example Reaction Pathway:

  • Step 1 : Reaction with carbon disulfide yields 1-mercapto intermediate.

  • Step 2 : Alkylation with ethyl chloroacetate produces ethyl thioether derivatives (yield: 75–82%) .

Metal Complexation

The compound acts as a ligand for transition metals:

  • Copper(II) Complexes : Forms stable complexes with Cu²⁺ in ethanol/water mixtures, characterized by UV-Vis and ESR spectroscopy.

  • Iron(III) Complexes : Exhibits moderate stability constants (log β = 4.2–5.1).

Biological Activity Correlation

Reactivity modifications directly impact pharmacological properties:

  • Anticonvulsant Activity : N2-Alkylated derivatives show 40–60% seizure inhibition in PTZ-induced models .

  • Antimicrobial Effects : 7-Benzyloxy derivatives exhibit MIC values of 8–16 µg/mL against S. aureus.

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent stability:

  • Acidic (pH 1.2) : Degrades via cleavage of the triazole ring (t₁/₂ = 3.2h).

  • Neutral (pH 7.4) : Stable for >24h.

  • Alkaline (pH 9.0) : Hydroxyl group deprotonation accelerates degradation (t₁/₂ = 8.5h).

Key Research Findings

  • Synthetic Flexibility : Over 20 derivatives have been synthesized, with yields exceeding 70% in optimized conditions .

  • Structure-Activity Relationship : Electron-withdrawing groups at position 7 enhance antimycobacterial activity (MIC = 4 µg/mL) .

  • Reaction Scalability : Kilogram-scale synthesis achieved using flow chemistry (purity >99.5%).

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of triazoloquinoxaline compounds exhibit promising antimicrobial properties. For instance, studies have shown that certain synthesized triazoloquinoxaline derivatives demonstrate significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The structure-activity relationship (SAR) analysis reveals that modifications to the triazole and quinoxaline moieties can enhance antimicrobial efficacy.

Case Study:
A study published in RSC Advances synthesized several new derivatives and evaluated their antimicrobial activity. Compounds with specific substitutions exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential for development as antituberculosis agents .

Anticancer Properties

The anticancer potential of 7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione has been investigated in various studies. The compound has shown activity against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Research Findings:
A study highlighted the synthesis of related compounds which were screened for anticancer activity against breast cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also triggered apoptotic pathways .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that are crucial for obtaining high yields of the compound with desired purity levels. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and assess the purity of synthesized compounds.

Synthesis Overview:
The general synthetic route includes the formation of the triazole ring followed by cyclization with quinoxaline derivatives. This method allows for the introduction of various substituents that can modulate biological activity .

Materials Science Applications

Beyond biological applications, this compound has potential uses in materials science. Its unique structural properties may allow it to function as a building block for developing novel materials with specific electronic or optical properties.

Potential Applications:
The compound's ability to form stable complexes with metals could be exploited in catalysis or as a precursor in the synthesis of advanced materials for electronic applications.

Mechanism of Action

The mechanism of action of 7-Hydroxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione involves its interaction with specific molecular targets. For example, it can intercalate into DNA, disrupting the replication process and exhibiting anticancer properties . Additionally, it may inhibit certain enzymes, leading to its antiviral activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of triazoloquinoxaline-dione derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 7-hydroxy-5-methyl with structurally related compounds:

Table 1: Structural and Functional Comparison of Triazoloquinoxaline-dione Derivatives

Compound Name (Substituents) CAS Number Molecular Formula Key Activities/Properties References
7-Hydroxy-5-methyl Not provided C₁₁H₈N₄O₃ Potential antimicrobial/antiviral activity (inferred from analogs)
7-Acetyl-5-methyl 78422-93-2 C₁₂H₁₀N₄O₃ Used in synthetic intermediates; acetyl group may affect metabolic stability
5,6-Dimethyl 1380500-88-8 C₁₂H₁₀N₄O₂ Structural analog; methyl groups enhance lipophilicity
7-Chloro-5-propyl (potassium salt) 87885-15-2 C₁₂H₁₂ClKN₄O₂ Improved solubility due to ionic form; potential inotropic activity
5-Methyl 80708-30-1 C₁₀H₆N₄O₂ Base structure; foundational for derivative synthesis
7-Chloro-2-methyl-5-propyl 90042-34-5 C₁₄H₁₄ClN₄O₂ Antimicrobial activity against resistant strains
2-Acetyl-5,7,8-trimethyl 90042-30-1 C₁₅H₁₄N₄O₃ Multi-substituted; acetyl and methyl groups may optimize target binding

Physicochemical Properties

  • Solubility : Ionic derivatives (e.g., potassium salt, CAS 87885-15-2) exhibit higher aqueous solubility than neutral analogs like 7-hydroxy-5-methyl, which may limit bioavailability .
  • Metabolic Stability : Acetylated derivatives (e.g., 7-acetyl-5-methyl, CAS 78422-93-2) are prone to hydrolysis, whereas hydroxy groups may undergo glucuronidation, affecting half-life .

Biological Activity

7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a compound belonging to the quinoxaline family that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by recent research findings and case studies.

Structure and Synthesis

The compound is characterized by a triazoloquinoxaline scaffold, which is known for its potential pharmacological applications. Various synthetic methods have been developed to produce this compound efficiently. For instance, one method involves the condensation of hydrazinoquinoxalines with aldehydes followed by cyclization processes using oxidizing agents such as chloranil .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For example:

  • Cell Line Studies : Compounds derived from this scaffold were evaluated against various cancer cell lines including MDA-MB-231 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). These studies demonstrated significant cytotoxic effects with IC50 values in the low micromolar range. Notably, some derivatives exhibited better activity than doxorubicin, a standard chemotherapeutic agent .
  • Mechanism of Action : The anticancer activity is often attributed to their ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells. For instance, certain derivatives were shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

Antibacterial Activity

The antibacterial properties of this compound have also been explored:

  • In Vitro Testing : Research indicates that derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications on the quinoxaline core can enhance antibacterial efficacy .

Anti-inflammatory Properties

In addition to its anticancer and antibacterial activities:

  • Inflammation Models : Some studies have reported that compounds based on this scaffold can modulate inflammatory pathways. They have shown potential in reducing pro-inflammatory cytokines in various cellular models .

Case Studies

Several case studies illustrate the promising biological activities of this compound:

StudyFindings
Ezzat et al. (2023)Developed novel derivatives that showed potent cytotoxicity against MDA-MB-231 cells with IC50 values significantly lower than doxorubicin.
El-Adl et al. (2023)Evaluated anti-proliferative activities against HepG2 and HCT116 cell lines; identified several compounds as effective DNA intercalators.
Alanazi et al. (2023)Investigated anti-inflammatory effects in cellular models; noted reduction in TNF-alpha levels upon treatment with certain derivatives.

Q & A

Q. What are the common synthetic routes for 7-hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of halogenated quinoxaline precursors. For example, Ibrahim et al. (2021) reported reacting 2,3-dichloroquinoxaline with hydrazine hydrate to form intermediates, followed by heating with triethylorthoformate to yield triazoloquinoxaline derivatives . Optimization includes adjusting reaction temperature (80–100°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., iridium catalysts under visible light for intramolecular cyclization) to improve yields (typically 60–85%) .

Q. How is the structural characterization of this compound performed?

Key methods include:

  • NMR spectroscopy : Confirming the triazole and quinoxaline ring systems via 1H^1H and 13C^{13}C NMR chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm, methyl groups at δ 2.3–2.8 ppm).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 301.08).
  • X-ray crystallography : Resolving crystal packing and hydrogen-bonding networks for polymorph analysis .

Q. What basic biological screening assays are used to evaluate its activity?

  • Antimicrobial : Agar dilution assays against Staphylococcus aureus (MIC: 8–32 µg/mL) .
  • Anticonvulsant : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents, with ED50_{50} values < 50 mg/kg .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HePG-2, IC50_{50}: 12–45 µM) .

Advanced Research Questions

Q. How does the compound interact with adenosine receptors, and what structural features drive selectivity?

The 4-amino derivatives exhibit potent adenosine A1/A2 receptor antagonism. For example:

  • A1 selectivity : Substituents like trifluoromethyl (CF3_3) at position 1 and cyclohexylamine at position 4 enhance A1 binding (IC50_{50}: 28 nM for CP-68,247) .
  • A2 selectivity : Phenyl groups at position 1 and NH2_2 at position 4 improve A2 affinity (IC50_{50}: 21 nM for CP-66,713) .
    Binding assays use 3H^3H-labeled agonists (e.g., CHA for A1, NECA for A2) in rat brain homogenates .

Q. How can structural modifications enhance its positive inotropic activity?

Derivatization at the piperazine moiety significantly impacts activity:

  • Benzylpiperazine derivatives : Substituents like 4-fluoro or 3-nitro on the benzyl group increase stroke volume in isolated rabbit hearts by 9–12% .
  • Benzoylpiperazine derivatives : Carbonyl groups at the α-position improve metabolic stability while retaining potency (EC50_{50}: 0.8–1.2 µM) .

Q. What methodologies address contradictions in solubility and dissolution data?

The sodium salt’s solubility decreases due to common-ion effects (e.g., NaCl reduces solubility from 7.84 × 104^{-4} M2^2 to 3.94 × 104^{-4} M2^2) . Strategies include:

  • Ionic strength adjustment : Use non-buffered media or ionic liquid additives.
  • Co-solvency : Ethanol or PEG 400 to enhance apparent solubility .

Q. How are structure-activity relationships (SAR) analyzed for anticonvulsant derivatives?

SAR studies reveal:

  • Alkoxy groups at position 7 : Longer chains (e.g., heptyloxy) improve lipid solubility and blood-brain barrier penetration (ED50_{50}: 15 mg/kg in MES tests) .
  • Substituents at position 1 : Benzyl groups enhance binding to GABAA_A receptors (Ki_i: 0.9 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.